Balanced Dual A1/A2A Receptor Affinity Versus a Highly A1-Selective Analog
GU-285 demonstrates a uniquely balanced affinity profile at A1 and A2A adenosine receptors, unlike the highly A1-selective analog Compound 14 [1][2]. This is critical for applications requiring simultaneous blockade of both receptor subtypes.
| Evidence Dimension | Adenosine receptor binding affinity (A1 vs. A2A Ki ratio) |
|---|---|
| Target Compound Data | A1 Ki = 11 (7-18) nM; A2A Ki = 15 (10-24) nM; Selectivity Ratio (A2A/A1) = ~1.4 |
| Comparator Or Baseline | Compound 14 (α-[(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)thio]hexanamide): A1 Ki = 0.939 nM; A2A Ki = 88.3 nM; Selectivity Ratio (A2A/A1) = ~94 |
| Quantified Difference | The selectivity difference is over 67-fold; GU-285 is functionally non-selective, while Compound 14 is 94-fold A1 selective. |
| Conditions | Rat brain membrane binding assay using [3H]-R-PIA (A1) and [3H]-CGS21680 (A2A) as radioligands. |
Why This Matters
A user requiring a non-selective adenosine antagonist must not confuse GU-285 with potent A1-selective analogs from the same series, as the pharmacological outcome would be drastically different.
- [1] Harden, F.A., et al. (2002). Study of the novel non-xanthine heterocyclic compound GU 285 as a potent non-selective adenosine receptor antagonist in the rat. Arzneimittelforschung, 52(3), 175-181. View Source
- [2] Poulsen, S. A., et al. (1996). Synthesis and structure-activity relationship of pyrazolo[3,4-d]pyrimidines: potent and selective adenosine A1 receptor antagonists. Journal of Medicinal Chemistry, 39(21), 4156-4161. View Source
